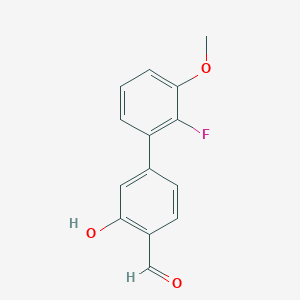
4-(3-Chloro-5-methylphenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-5-methylphenyl)-2-formylphenol, 95% (4-CMPF-95) is a synthetic compound that has a wide range of applications in scientific research. It is also known as 4-formyl-3-chloro-5-methylphenol and is a white crystalline powder with a melting point of 97-99°C. 4-CMPF-95 is widely used in biochemical and physiological studies due to its ability to act as an inhibitor of several enzymes.
作用機序
4-CMPF-95 acts as an inhibitor of several enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and phospholipase A2 (PLA2). It works by binding to the active site of the enzyme, which prevents the enzyme from catalyzing the reaction. This leads to a decrease in the amount of the enzyme's product and thus, a decrease in the biochemical or physiological process that the enzyme is involved in.
Biochemical and Physiological Effects
4-CMPF-95 has been used to study the effects of enzyme inhibition on a variety of biochemical and physiological processes. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, as well as to reduce inflammation and pain in animal models. 4-CMPF-95 has also been shown to inhibit the activity of several enzymes involved in the metabolism of fatty acids, which can lead to an increase in the levels of fatty acids in the body.
実験室実験の利点と制限
The use of 4-CMPF-95 in laboratory experiments has several advantages. It is a relatively inexpensive compound that is readily available and can be easily synthesized. Additionally, it is a potent inhibitor of several enzymes, making it a useful tool for studying the effects of enzyme inhibition on biochemical and physiological processes. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable and can degrade over time, making it difficult to store for long periods of time.
将来の方向性
There are several potential future directions for the use of 4-CMPF-95 in scientific research. One potential direction is to explore its use as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Additionally, further research could be conducted to investigate the effects of 4-CMPF-95 on other enzymes and biochemical pathways that are involved in various physiological processes. Finally, further research could be conducted to develop more stable derivatives of 4-CMPF-95 that can be used for long-term storage.
合成法
4-CMPF-95 is typically synthesized through a two-step process. The first step involves the reaction of 3-chloro-5-methylphenol with formaldehyde in the presence of a base catalyst, such as sodium hydroxide. The second step involves the reaction of the resulting 4-formyl-3-chloro-5-methylphenol with an acid, such as hydrochloric acid, to produce 4-CMPF-95.
科学的研究の応用
4-CMPF-95 is widely used in scientific research due to its ability to act as an inhibitor of several enzymes. It has been used to study the effects of enzyme inhibition on a variety of biochemical and physiological processes, such as cell proliferation, apoptosis, and inflammation. 4-CMPF-95 has also been used as a tool to study the structure and function of proteins and enzymes.
特性
IUPAC Name |
5-(3-chloro-5-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-4-11(7-13(15)5-9)10-2-3-14(17)12(6-10)8-16/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXRQMFADJHWQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685193 |
Source


|
| Record name | 3'-Chloro-4-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-methylphenyl)-2-formylphenol | |
CAS RN |
1261919-22-5 |
Source


|
| Record name | 3'-Chloro-4-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














